[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate
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Overview
Description
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines a cyanocyclohexyl group, an oxoethyl group, and a methoxyphenyl acetate group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyanocyclohexylamine intermediate: This step involves the reaction of cyclohexylamine with cyanogen bromide under controlled conditions to form 1-cyanocyclohexylamine.
Synthesis of the oxoethyl intermediate: The oxoethyl group can be introduced by reacting the cyanocyclohexylamine with an appropriate oxoethylating agent, such as ethyl chloroformate, under basic conditions.
Coupling with 3-methoxyphenylacetic acid: The final step involves the esterification of the oxoethyl intermediate with 3-methoxyphenylacetic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanocyclohexyl or methoxyphenyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- 3-Methoxyphenylboronic acid
- Ethyl (4-aminophenyl)carbamate
Uniqueness
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and specificity.
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-23-15-7-5-6-14(10-15)11-17(22)24-12-16(21)20-18(13-19)8-3-2-4-9-18/h5-7,10H,2-4,8-9,11-12H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNYLYIZDBVUIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OCC(=O)NC2(CCCCC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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